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Compound of Interest

Compound Name: Moniro-1

Cat. No.: B11930281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed, hypothetical synthesis pathway for

the compound Moniro-1. As of the date of this publication, a detailed, peer-reviewed synthesis

procedure for Moniro-1 has not been publicly disclosed in scientific literature or patents. The

presented methodologies are based on established organic chemistry principles and

precedents for analogous transformations. All quantitative data are illustrative and should not

be considered experimentally verified.

Introduction
Moniro-1, with the chemical identity 4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-

fluorophenoxy)phenyl]benzamide hydrochloride (CAS 1909225-94-0), is a small molecule that

has been identified as a blocker of T-type and N-type calcium channels. This dual inhibitory

activity suggests its potential as a therapeutic agent in conditions such as pain and epilepsy,

where these channels play a crucial role. This guide provides a plausible synthetic route to

Moniro-1, detailed hypothetical experimental protocols, and an overview of the signaling

pathways associated with its molecular targets.

Proposed Synthesis Pathway of Moniro-1
The proposed synthesis of Moniro-1 is a multi-step process that can be conceptually divided

into three main stages:
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Synthesis of the benzoic acid intermediate with a protected guanidino precursor.

Synthesis of the aniline intermediate.

Coupling of the two intermediates followed by deprotection and guanidinylation to yield the

final compound.

A schematic of the proposed overall synthesis is presented below.
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Synthesis of Benzoic Acid Intermediate

Synthesis of Aniline Intermediate

Final Assembly and Deprotection

3-Aminopropan-1-ol

tert-Butyl (3-hydroxypropyl)carbamate

Boc Protection

Boc-anhydride

Methyl 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate

Mitsunobu or Williamson Ether Synthesis

Methyl 4-hydroxybenzoate

4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoic acid

Hydrolysis

tert-Butyl (3-(4-((2-(4-fluorophenoxy)phenyl)carbamoyl)phenoxy)propyl)carbamate

Amide Coupling

2-Fluoro-1-nitrobenzene

1-(4-Fluorophenoxy)-2-nitrobenzene

Nucleophilic Aromatic Substitution

4-Fluorophenol

2-(4-Fluorophenoxy)aniline

Nitro Reduction

4-(3-Aminopropoxy)-N-(2-(4-fluorophenoxy)phenyl)benzamide

Boc Deprotection

Moniro-1 (Protected)

Guanidinylation

1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea

Moniro-1
(Final Product)

Final Deprotection & Salt Formation
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Caption: Proposed multi-step synthesis pathway for Moniro-1.
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Data Presentation
The following tables summarize the hypothetical quantitative data for the proposed synthesis of

Moniro-1.

Table 1: Synthesis of Intermediates

Step Intermediate
Starting
Materials

Molecular
Weight ( g/mol
)

Hypothetical
Yield (%)

1

tert-Butyl (3-

hydroxypropyl)ca

rbamate

3-Aminopropan-

1-ol, Boc-

anhydride

175.23 95

2

Methyl 4-(3-

((tert-

butoxycarbonyl)a

mino)propoxy)be

nzoate

tert-Butyl (3-

hydroxypropyl)ca

rbamate, Methyl

4-

hydroxybenzoate

325.38 80

3

4-(3-((tert-

butoxycarbonyl)a

mino)propoxy)be

nzoic acid

Methyl 4-(3-

((tert-

butoxycarbonyl)a

mino)propoxy)be

nzoate

311.35 90

4

1-(4-

Fluorophenoxy)-

2-nitrobenzene

2-Fluoro-1-

nitrobenzene, 4-

Fluorophenol

233.19 85

5

2-(4-

Fluorophenoxy)a

niline

1-(4-

Fluorophenoxy)-

2-nitrobenzene

203.22 92

Table 2: Final Assembly of Moniro-1
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Step Product
Starting
Materials

Molecular
Weight ( g/mol
)

Hypothetical
Yield (%)

6

tert-Butyl (3-(4-

((2-(4-

fluorophenoxy)ph

enyl)carbamoyl)p

henoxy)propyl)ca

rbamate

4-(3-((tert-

butoxycarbonyl)a

mino)propoxy)be

nzoic acid, 2-(4-

Fluorophenoxy)a

niline

496.56 75

7

4-(3-

Aminopropoxy)-

N-(2-(4-

fluorophenoxy)ph

enyl)benzamide

tert-Butyl (3-(4-

((2-(4-

fluorophenoxy)ph

enyl)carbamoyl)p

henoxy)propyl)ca

rbamate

396.43 98

8
Moniro-1

(Protected)

4-(3-

Aminopropoxy)-

N-(2-(4-

fluorophenoxy)ph

enyl)benzamide,

1,3-Bis(tert-

butoxycarbonyl)-

2-methyl-2-

thiopseudourea

638.73 70

9 Moniro-1
Moniro-1

(Protected)
458.92 95

Experimental Protocols
The following are detailed hypothetical methodologies for the key steps in the proposed

synthesis of Moniro-1.

Synthesis of 4-(3-((tert-
butoxycarbonyl)amino)propoxy)benzoic acid
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Step 1: Boc Protection of 3-Aminopropan-1-ol

To a solution of 3-aminopropan-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-

butyl dicarbonate (Boc-anhydride, 1.1 eq) portion-wise.

Allow the reaction to warm to room temperature and stir for 12 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield tert-butyl (3-hydroxypropyl)carbamate.

Step 2: Williamson Ether Synthesis

To a solution of tert-butyl (3-hydroxypropyl)carbamate (1.0 eq) and methyl 4-

hydroxybenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a

base like potassium carbonate (1.5 eq).

Heat the reaction mixture to 80 °C and stir for 16 hours.

Monitor the reaction by TLC.

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate.

Purify the crude product by column chromatography to obtain methyl 4-(3-((tert-

butoxycarbonyl)amino)propoxy)benzoate.

Step 3: Hydrolysis

Dissolve methyl 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate (1.0 eq) in a mixture of

tetrahydrofuran (THF) and water.

Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.
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Monitor the reaction by TLC.

Acidify the reaction mixture with 1N HCl to pH 3-4.

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate,

and concentrate to yield 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoic acid.

Synthesis of 2-(4-Fluorophenoxy)aniline
Step 4: Nucleophilic Aromatic Substitution

To a solution of 4-fluorophenol (1.0 eq) in DMF, add a base such as potassium carbonate

(1.5 eq) and stir for 30 minutes.

Add 2-fluoro-1-nitrobenzene (1.0 eq) and heat the reaction to 100 °C for 8 hours.

Monitor the reaction by TLC.

Cool the reaction, pour into water, and extract with ethyl acetate.

Wash the organic layer with water and brine, dry, and concentrate.

Purify by column chromatography to obtain 1-(4-fluorophenoxy)-2-nitrobenzene.

Step 5: Nitro Reduction

Dissolve 1-(4-fluorophenoxy)-2-nitrobenzene (1.0 eq) in ethanol.

Add tin(II) chloride dihydrate (3.0 eq) and heat to reflux for 3 hours.

Monitor the reaction by TLC.

Cool the reaction, basify with a saturated solution of sodium bicarbonate, and extract with

ethyl acetate.

Wash the organic layer, dry, and concentrate to yield 2-(4-fluorophenoxy)aniline.

Final Assembly of Moniro-1
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Step 6: Amide Coupling

To a solution of 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoic acid (1.0 eq), 2-(4-

fluorophenoxy)aniline (1.0 eq), and a coupling agent such as HATU (1.1 eq) in DMF, add a

base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

Stir the reaction at room temperature for 12 hours.

Monitor the reaction by TLC.

Pour the reaction into water and extract with ethyl acetate.

Wash the organic layer with water and brine, dry, and concentrate.

Purify by column chromatography to obtain tert-butyl (3-(4-((2-(4-

fluorophenoxy)phenyl)carbamoyl)phenoxy)propyl)carbamate.

Step 7: Boc Deprotection

Dissolve the product from Step 6 in DCM and add trifluoroacetic acid (TFA, 10 eq).

Stir at room temperature for 2 hours.

Monitor the reaction by TLC.

Concentrate the reaction mixture under reduced pressure to yield 4-(3-aminopropoxy)-N-(2-

(4-fluorophenoxy)phenyl)benzamide as the TFA salt.

Step 8 & 9: Guanidinylation and Final Deprotection

To a solution of the product from Step 7 (1.0 eq) and 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-

thiopseudourea (1.1 eq) in DMF, add a base such as DIPEA (2.0 eq).

Stir at room temperature for 24 hours.

Monitor the reaction by TLC.

Dilute with ethyl acetate, wash with water and brine, dry, and concentrate.
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Dissolve the crude protected guanidine intermediate in a solution of HCl in dioxane.

Stir at room temperature for 4 hours.

Concentrate under reduced pressure and triturate with diethyl ether to precipitate Moniro-1
as the hydrochloride salt.
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Caption: General experimental workflow for a single synthetic step.

Signaling Pathway of T-type and N-type Calcium
Channel Blockade
Moniro-1 is reported to be a blocker of T-type (CaV3.x) and N-type (CaV2.2) voltage-gated

calcium channels. These channels are crucial for neuronal signaling, and their blockade can

modulate neuronal excitability and neurotransmitter release, which is relevant for treating pain

and epilepsy.
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Caption: Proposed mechanism of action of Moniro-1.
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To cite this document: BenchChem. [The Synthesis and Proposed Mechanism of Moniro-1: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11930281#moniro-1-synthesis-pathway-and-
methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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